Sodium new houttuyfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

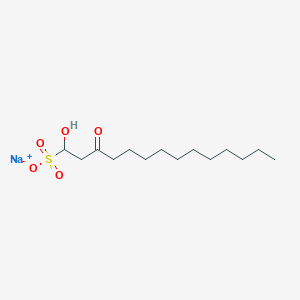

IUPAC Name |

sodium;1-hydroxy-3-oxotetradecane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)20(17,18)19;/h14,16H,2-12H2,1H3,(H,17,18,19);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFFNAOSGJCISM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NaO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112714-99-5 |

Source

|

| Record name | 1-Hydroxy-3-oxo-1-tetradecanesulfonic acid monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112714995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM LAUROYL-.ALPHA.-HYDROXYETHYL SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFE9Y6YM5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sodium New Houttuyfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium new houttuyfonate (SNH), a stabilized derivative of the natural product houttuynin, has garnered significant interest in the scientific community for its broad spectrum of biological activities. As a more stable and water-soluble compound, SNH offers a promising alternative to its labile precursor, houttuynin, the active component extracted from the medicinal plant Houttuynia cordata.[1] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, intended to support researchers and drug development professionals in their endeavors with this multifaceted molecule. SNH has demonstrated notable antibacterial, antifungal, anti-inflammatory, and anticancer properties, making it a compelling candidate for further investigation and therapeutic development.[2][3][4]

Synthesis of this compound

The synthesis of this compound is principally achieved through a nucleophilic addition reaction between an aliphatic aldehyde, such as dodecanal (lauraldehyde), and a bisulfite salt, typically sodium bisulfite. This reaction forms a stable α-hydroxy sulfonate adduct.[1] While specific, detailed protocols with reaction yields are not extensively published in peer-reviewed literature, the general methodology can be inferred from patents and general chemical principles for the formation of bisulfite adducts.

General Synthetic Workflow

The synthesis can be conceptualized in the following stages:

-

Reaction Setup: The aliphatic aldehyde is dissolved in a suitable solvent.

-

Bisulfite Addition: An aqueous solution of sodium bisulfite is added to the aldehyde solution.

-

Reaction: The mixture is stirred, often at a controlled temperature, to facilitate the formation of the this compound precipitate.

-

Isolation: The solid product is isolated from the reaction mixture.

-

Purification: The crude product is purified to remove unreacted starting materials and byproducts.

Experimental Protocol (Exemplary)

The following protocol is a representative procedure based on general knowledge of bisulfite adduct formation and should be optimized for specific laboratory conditions.

Materials:

-

Dodecanal (Lauric aldehyde)

-

Sodium bisulfite (NaHSO₃)

-

Ethanol

-

Water, deionized

Procedure:

-

Dissolve dodecanal in ethanol.

-

Prepare a saturated aqueous solution of sodium bisulfite.

-

Slowly add the sodium bisulfite solution to the ethanolic solution of dodecanal with vigorous stirring.

-

Continue stirring the mixture at room temperature for a designated period (e.g., 2-4 hours) to allow for the complete precipitation of the product.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate with cold ethanol to remove unreacted dodecanal.

-

Dry the crude this compound under vacuum.

Purification of this compound

Purification of the crude this compound is crucial to remove impurities such as unreacted starting materials, side products, and inorganic salts. Recrystallization is a common and effective method for the purification of solid organic compounds.

General Purification Workflow

The purification process typically involves:

-

Dissolution: The crude product is dissolved in a minimal amount of a suitable hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The solution is allowed to cool slowly to induce crystallization of the pure product.

-

Isolation: The purified crystals are collected by filtration.

-

Drying: The crystals are dried to remove any residual solvent.

Experimental Protocol (Exemplary)

Materials:

-

Crude this compound

-

Ethanol-water mixture

Procedure:

-

Transfer the crude this compound to a flask.

-

Add a minimal amount of a hot ethanol-water mixture to dissolve the crude product completely. The optimal solvent ratio should be determined experimentally to maximize recovery.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to promote maximum crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified this compound in a vacuum oven.

Quantitative Data

| Parameter | Typical Value | Analysis Method |

| Purity | ≥98% | HPLC |

| Melting Point | 163-175°C (decomposes) | Melting Point Apparatus |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the modulation of various cellular signaling pathways. Its mechanisms of action are multifaceted and contribute to its diverse therapeutic potential.

Antibacterial Mechanism

One of the key antibacterial mechanisms of SNH involves the upregulation of proteins in bacteria that are responsible for the production of reactive oxygen species (ROS).[5] The resulting increase in intracellular ROS, such as hydrogen peroxide (H₂O₂), leads to oxidative stress and subsequent bacterial cell death.[5]

Anti-inflammatory Mechanism

SNH has been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways. It can suppress the activation of the Toll-like receptor 4 (TLR4)/NF-κB pathway and the STAT3/NF-κB pathway.[6][7] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]

Anticancer Mechanism

In the context of cancer, SNH has been reported to inhibit the epidermal growth factor receptor-tyrosine kinase (EGFR-TK).[4] By binding to EGFR-TK, SNH can disrupt downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration.

Conclusion

This compound represents a promising and versatile molecule with significant therapeutic potential. This guide provides a foundational understanding of its synthesis and purification, along with insights into its mechanisms of action. While detailed, optimized protocols require further development and disclosure in scientific literature, the information presented herein offers a solid starting point for researchers and professionals in the field of drug discovery and development. Further investigation into the precise synthetic conditions, purification yields, and the intricate details of its signaling pathway interactions will undoubtedly pave the way for novel therapeutic applications of this compelling compound.

References

- 1. CN101659629A - Houttuynin high water-solubility and stability prodrug and preparing method and application thereof - Google Patents [patents.google.com]

- 2. What is the mechanism of Sodium Houttuyfonate? [synapse.patsnap.com]

- 3. What is Sodium Neohouttuynate used for? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound - American Chemical Society [acs.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. This compound improves inflammatory bowel disease in mice through inhibiting the STAT3/NF-κB signaling pathway [xb.xzhmu.edu.cn]

Stability of Sodium New Houttuyfonate Under Physiological Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium new houttuyfonate (SNH), a derivative of the active compound houttuynin from Houttuynia cordata, is utilized for its anti-inflammatory, antibacterial, and antifungal properties. As a sodium bisulfite adduct of dodecanoyl acetaldehyde, its stability is a critical parameter for its efficacy and safety in physiological environments.[1] This technical guide provides an in-depth overview of the stability of this compound under physiological conditions. Due to the limited publicly available quantitative data on SNH's stability, this guide synthesizes information based on the known chemistry of aldehyde-bisulfite adducts and standard pharmaceutical stability testing protocols. The experimental protocols and degradation pathways described herein are proposed based on established scientific principles and are intended to serve as a framework for future research and development.

Introduction to this compound and its Stability

This compound is chemically known as the sodium bisulfite addition product of dodecanoyl acetaldehyde.[1] This modification of the unstable aldehyde, houttuynin, enhances its stability, making it suitable for pharmaceutical applications.[1][2] However, as a reversible adduct, its stability in aqueous solutions, particularly under varying physiological conditions such as pH and in the presence of enzymes, is a key consideration for its therapeutic effectiveness. A Chinese patent suggests that SNH still exhibits some instability in aqueous solutions, indicating the importance of further investigation into its stability profile.[3] Understanding the kinetics and pathways of its potential degradation is crucial for formulation development, predicting its in vivo behavior, and ensuring consistent therapeutic outcomes.

Quantitative Stability Data

While specific experimental data on the stability of this compound is scarce in the public domain, the following tables illustrate the types of quantitative data that are essential for a comprehensive stability profile. These tables are presented as a template for researchers to populate with experimental findings.

Table 1: pH-Dependent Stability of this compound

| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) | Key Degradants Identified |

| 1.2 (Simulated Gastric Fluid) | 37 | - | - | Dodecanoyl acetaldehyde, Sodium Bisulfite |

| 4.5 (Acetate Buffer) | 37 | - | - | Dodecanoyl acetaldehyde, Sodium Bisulfite |

| 6.8 (Simulated Intestinal Fluid) | 37 | - | - | Dodecanoyl acetaldehyde, Sodium Bisulfite |

| 7.4 (Phosphate Buffered Saline) | 37 | - | - | Dodecanoyl acetaldehyde, Sodium Bisulfite |

Table 2: Temperature-Dependent Stability of this compound at Physiological pH (7.4)

| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 4 | - | - | - |

| 25 | - | - | - |

| 37 | - | - | - |

| 50 | - | - | - |

Table 3: Enzymatic Degradation of this compound in Human Plasma and Liver Microsomes

| Biological Matrix | Incubation Time (hours) | % Remaining Parent Compound | Major Metabolites Identified |

| Human Plasma | 0 | 100 | - |

| 1 | - | - | |

| 4 | - | - | |

| 24 | - | - | |

| Human Liver Microsomes | 0 | 100 | - |

| 0.5 | - | - | |

| 1 | - | - | |

| 2 | - | - |

Proposed Degradation Pathway

This compound, being an aldehyde-bisulfite adduct, is expected to exist in equilibrium with its constituent parts: dodecanoyl acetaldehyde and sodium bisulfite. The primary degradation pathway under physiological conditions is likely the dissociation of the adduct back to these starting materials. The aldehyde can then undergo further oxidation or other metabolic transformations.

Caption: Proposed degradation pathway of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to determine the stability of this compound under physiological conditions.

pH-Dependent Stability Study

Objective: To determine the rate of degradation of this compound at various pH values mimicking physiological conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Phosphate buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector

-

pH meter

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Prepare a series of buffer solutions at pH 1.2, 4.5, 6.8, and 7.4.

-

Add a known concentration of the SNH stock solution to each buffer to achieve a final concentration suitable for HPLC analysis.

-

Incubate the solutions at 37°C.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench any further degradation by adding a suitable quenching agent or by dilution with the mobile phase and freezing.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining SNH.

-

Calculate the degradation rate constant (k) and half-life (t½) at each pH.

In Vitro Metabolic Stability in Human Plasma and Liver Microsomes

Objective: To assess the susceptibility of this compound to enzymatic degradation in human plasma and by hepatic enzymes.

Materials:

-

This compound

-

Pooled human plasma

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (containing an internal standard)

-

LC-MS/MS system

Procedure:

-

Plasma Stability:

-

Pre-warm pooled human plasma to 37°C.

-

Spike SNH into the plasma at a final concentration.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots.

-

Precipitate plasma proteins by adding cold acetonitrile with an internal standard.

-

Centrifuge to pellet the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining SNH.

-

-

Liver Microsome Stability:

-

Prepare an incubation mixture containing HLMs, phosphate buffer (pH 7.4), and SNH.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding an NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of SNH.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Caption: General workflow for stability testing of this compound.

Conclusion

The stability of this compound is a critical attribute that influences its therapeutic application. While it is established to be more stable than its precursor, houttuynin, a thorough understanding of its degradation profile under physiological conditions is necessary for optimal drug development. This guide has outlined the key stability aspects to consider, provided templates for organizing quantitative data, and detailed experimental protocols for assessing stability. The proposed degradation pathway and experimental workflows offer a framework for researchers to systematically investigate the stability of this compound. Further studies are warranted to generate specific data that will aid in the formulation of stable and effective SNH-based therapeutics.

References

- 1. Influence of this compound as a New EGFR-TK Inhibitor on the Apoptosis and Autophagy of MCF-7 Cells and Its Toxicity to Caenorhabditis elegans | MDPI [mdpi.com]

- 2. This compound - American Chemical Society [acs.org]

- 3. CN101659629A - Houttuynin high water-solubility and stability prodrug and preparing method and application thereof - Google Patents [patents.google.com]

In Vitro Antibacterial Spectrum of Sodium New Houttuyfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium new houttuyfonate (SNH), a derivative of the active component of Houttuynia cordata, has demonstrated a broad spectrum of in vitro antibacterial and antifungal activity. This technical guide provides a comprehensive overview of the antimicrobial properties of SNH, with a focus on its in vitro efficacy against a range of clinically relevant pathogens. This document summarizes quantitative minimum inhibitory concentration (MIC) data, details the experimental protocols for susceptibility testing, and elucidates the underlying mechanisms of action through signaling pathway diagrams.

In Vitro Antimicrobial Activity of this compound

This compound has been shown to possess inhibitory activity against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of SNH and its related compound, Sodium Houttuyfonate (SH), against various microorganisms as reported in the scientific literature.

Table 1: Antibacterial Spectrum of this compound (SNH) and Sodium Houttuyfonate (SH)

| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 16 - 80 | [1] |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 31.25 | [2] |

| Staphylococcus aureus | Clinical Isolates | 60 - 80 | [3] |

| Pseudomonas aeruginosa | Heteroresistant Strains | 4000 | [4] |

| Pseudomonas aeruginosa | Carbapenem-Resistant (CRPA) | 62.5 | [2] |

| Pseudomonas aeruginosa | Multi-Drug-Resistant (MDRPA) | 125 | [2] |

| Streptococcus mutans | - | 64 | [5] |

Table 2: Antifungal Spectrum of this compound (SNH)

| Fungal Species | Strain Type | MIC Range (µg/mL) | Reference(s) |

| Aspergillus fumigatus | Standard and Resistant Strains | 50 - 100 | [6] |

| Candida albicans | Standard Strain (SC5314) | 256 (MIC₈₀) | [7] |

| Candida auris | Fluconazole-Resistant Strains | 32 - 128 | [8] |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through the broth microdilution method. This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M07 document.[1][5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound (SNH) powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of SNH Stock Solution: Prepare a concentrated stock solution of SNH in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.

-

Serial Dilutions: Perform two-fold serial dilutions of the SNH stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted SNH. Include a growth control well (inoculum without SNH) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of SNH at which there is no visible growth of the bacteria. The results can also be read using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Mechanisms of Action and Signaling Pathways

This compound exerts its antimicrobial effects through multiple mechanisms, including direct action on the microbial cell and modulation of the host immune response.

Direct Antimicrobial Mechanisms

SNH has been shown to directly target microbial cells, leading to growth inhibition and cell death.

-

Disruption of Cell Membrane: One of the primary mechanisms is the disruption of the bacterial cell membrane, which leads to increased permeability and eventual cell lysis.

-

Inhibition of Biofilm Formation: SNH can inhibit the formation of biofilms by various pathogens, including Pseudomonas aeruginosa and Candida albicans.[4][7]

-

Interference with Fungal Cell Wall Synthesis: In fungi such as Aspergillus fumigatus, SNH interferes with the ergosterol synthesis pathway, a critical component of the fungal cell membrane.

-

Inhibition of Fungal Virulence Pathways: In Candida albicans, SNH has been shown to inhibit the Ras1-cAMP-Efg1 signaling pathway, which is crucial for the yeast-to-hypha transition, a key virulence factor.[8][9]

Modulation of Host Immune Response

In addition to its direct antimicrobial effects, SNH can modulate the host's inflammatory response to infection.

-

Inhibition of the TLR4/NF-κB Pathway: SNH can suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway in host cells, such as macrophages.[2][10][11] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11]

Visualizations

Experimental Workflow

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways

Caption: Key Signaling Pathways Modulated by this compound.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. Sodium houttuyfonate exerts its neuroprotection effect by inhibiting the M1 microglia polarization in a TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and mechanism of Sodium houttuyfonate against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | this compound Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq [frontiersin.org]

- 9. Shikonin Inhibits Candida albicans Biofilms via the Ras1-cAMP-Efg1 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Sodium houttuyfonate inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium New Houttuyfonate: A Technical Guide for Molecular Biology Researchers

Introduction

Sodium New Houttuyfonate (SNH), a stable, water-soluble derivative of houttuynin, is a bioactive compound derived from the traditional medicinal plant Houttuynia cordata.[1][2][3] Houttuynin itself is chemically unstable, but its addition compound with sodium bisulfite, known as Sodium Houttuyfonate (SH), and the related derivative SNH, overcome this limitation while retaining potent pharmacological effects.[3][4] SNH, also known as sodium dodecylaldehyde bisulfite, shares a very similar structure and biological activities with SH.[4] Widely utilized in clinical applications in China, SNH has garnered significant interest for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[3][5][6][7] This guide provides an in-depth overview of SNH's mechanisms of action, experimental protocols, and key quantitative data for researchers in molecular biology and drug development.

Core Mechanisms of Action

SNH exerts its diverse pharmacological effects by modulating multiple cellular and signaling pathways. Its primary mechanisms include direct antimicrobial action, potent anti-inflammatory activity through cytokine and pathway suppression, and induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial and Antifungal Activity

SNH demonstrates broad-spectrum activity against various pathogens, including bacteria and fungi.

-

Bacterial Inhibition: The primary antibacterial mechanism involves the disruption of the bacterial cell membrane, which increases its permeability and leads to cell lysis.[1] This is effective against Gram-positive bacteria like Staphylococcus aureus and some Gram-negative bacteria such as Pseudomonas aeruginosa.[1][8] SNH can also inhibit the formation of bacterial biofilms, a key factor in persistent infections, and suppress virulence by affecting quorum sensing systems.[9]

-

Antifungal Effects: SNH is particularly effective against Candida species. It inhibits biofilm formation, a critical virulence factor, by targeting the Ras1-cAMP-Efg1 signaling pathway.[5] Studies on Candida auris show that SNH disrupts adhesion, aggregation, and biofilm formation, while also altering the structure of the fungal cell wall by increasing chitin content and exposing β-1,3-glucan.[4]

Anti-inflammatory Effects

A key feature of SNH is its ability to modulate the immune response by suppressing inflammation.

-

Cytokine Inhibition: SNH significantly decreases the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][10]

-

Signaling Pathway Modulation: The anti-inflammatory effects of SNH are mediated through the inhibition of several key signaling cascades:

-

NF-κB Pathway: SNH suppresses the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[1] It achieves this by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB.[3][10]

-

TLR4/NF-κB Pathway: In models of neuroinflammation and pulmonary infection, SNH has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, reducing downstream inflammatory responses.[3][11]

-

MAPK Pathway: SNH can suppress the p38 MAPK/ERK signaling pathway, which is involved in cellular processes including inflammation.[2] Studies show SNH treatment markedly reduces the phosphorylation of both p38 and ERK.[2]

-

Antitumor Activity

Preliminary studies indicate that SNH possesses potent anticancer properties.

-

Inhibition of Cell Proliferation: SNH reduces the viability of cancer cells, such as non-small cell lung cancer (H1299) and breast cancer (MCF-7) cells, in a dose-dependent manner.[7][12]

-

Induction of Apoptosis and Cell Cycle Arrest: The antitumor effect is attributed to the induction of programmed cell death (apoptosis) and cell cycle arrest, primarily at the G0/G1 phase.[7]

-

Molecular Mechanisms: Quantitative proteomics have revealed that SNH downregulates the expression of key cell cycle-related proteins, including cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 6 (CDK6).[7] Simultaneously, it enhances the Nrf2-mediated oxidative stress response, contributing to its pro-apoptotic effects.[7] There is also evidence suggesting SNH may act as a potential inhibitor of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK).[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways modulated by SNH and a typical experimental workflow for its investigation.

Caption: SNH inhibits the TLR4/NF-κB pathway, preventing p65 phosphorylation and nuclear translocation.

Caption: SNH suppresses inflammation by inhibiting the phosphorylation of p38 MAPK and ERK.

Caption: SNH inhibits C. albicans biofilm formation by targeting the Ras1-cAMP-Efg1 pathway.

Caption: A generalized workflow for investigating the molecular effects of SNH in vitro.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Sodium Houttuyfonate (SH) and this compound (SNH).

Table 1: Antimicrobial and Antifungal Activity of SH and SNH

| Organism | Compound | Metric | Value (µg/mL) | Synergism | Reference |

|---|---|---|---|---|---|

| Pseudomonas aeruginosa (heteroresistant) | SH | MIC | 4000 | Synergistic with Meropenem (FICI ≤0.5) | [9] |

| Candida albicans (SC5314) | SNH | MIC₈₀ | 32 - 1024 (range) | Synergistic with Fluconazole, Itraconazole, Caspofungin (FICI ≤0.5) | [5] |

| Candida auris (fluconazole-resistant) | SH | MIC | 32 - 128 | - | [4] |

| Candida auris (fluconazole-resistant) | SNH | MIC | 32 - 128 | - |[4] |

MIC: Minimum Inhibitory Concentration; MIC₈₀: MIC causing 80% inhibition; FICI: Fractional Inhibitory Concentration Index.

Table 2: Anti-proliferative and Cytotoxic Effects of SNH

| Cell Line | Cancer Type | Metric | Value | Exposure Time | Reference |

|---|---|---|---|---|---|

| H1299 | Non-small Cell Lung Cancer | IC₅₀ | ~75 µM | 24 h | [7] |

| H1299 | Non-small Cell Lung Cancer | Viability | ↓ to 36% at 150 µM | 24 h | [7] |

| MCF-7 | Breast Cancer | Viability | ↓ to 32.24% at 250 µg/mL | 48 h |[12] |

IC₅₀: Half-maximal inhibitory concentration.

Table 3: In Vitro Experimental Concentrations of SNH/SH

| Application | Cell/Organism | Concentration(s) | Observation | Reference |

|---|---|---|---|---|

| Anti-inflammatory | Human Nasal Epithelial Cells (LPS-stimulated) | 60 µM (optimal) | Suppressed IL-1β/IL-6 mRNA; Inhibited ERK/p38 phosphorylation | [2] |

| Biofilm Inhibition | Candida albicans | 128, 256, 512 µg/mL | 25-39% inhibition of biofilm growth | [5] |

| Biofilm Inhibition | Pseudomonas aeruginosa | ≥ 250 µg/mL | Effective inhibition of biofilm formation | [9] |

| Anti-proliferative | MCF-7 Breast Cancer Cells | 100, 200, 250 µg/mL | Significant decrease in colony formation | [12] |

| Anti-inflammatory | RAW264.7 Macrophages (LPS-stimulated) | 0.1, 1, 10, 20 µg/mL | Dose-dependent inhibition of TNF-α and IL-1β production |[13] |

Experimental Protocols

The following are generalized protocols for key experiments cited in SNH research. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of SNH that inhibits the visible growth of a microorganism.

-

Preparation: Prepare a 2-fold serial dilution of SNH in a 96-well microplate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria).[4][5] The concentration range should span from high (e.g., 1024 µg/mL) to low (e.g., 32 µg/mL).[5]

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 2 x 10³ CFU/mL for Candida).[4][5] Add the inoculum to each well of the microplate.

-

Controls: Include a positive control (microorganism in broth, no SNH) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).[5]

-

Reading: Determine the MIC by visual inspection for the lowest concentration showing no turbidity. For quantitative results (MIC₈₀), read the optical density (OD) at 620 nm using a microplate reader and calculate the concentration that causes 80% growth inhibition compared to the positive control.[5]

Protocol 2: Cell Viability Assay (CCK-8 / WST-1)

Objective: To assess the effect of SNH on the proliferation and viability of mammalian cells.

-

Cell Seeding: Seed cells (e.g., H1299, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

-

Treatment: Replace the medium with fresh medium containing various concentrations of SNH (e.g., 0, 25, 50, 75, 100, 150 µM).[7] Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used to dissolve SNH).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[7][12]

-

Assay: Add CCK-8 or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control group. Plot the results to determine the IC₅₀ value.[7]

Protocol 3: Western Blot Analysis

Objective: To detect changes in the expression or phosphorylation state of target proteins following SNH treatment.

-

Cell Lysis: Culture and treat cells with SNH as required.[12] Collect the cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[12]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-p-p65, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Biofilm Formation Assay (Crystal Violet)

Objective: To quantify the effect of SNH on the ability of microorganisms to form biofilms.

-

Inoculation and Treatment: In a 96-well plate, add a standardized microbial suspension (e.g., 2 x 10⁶ cells/mL) to wells containing fresh medium.[4] Add different concentrations of SNH to the treatment wells. Include a no-drug control.

-

Incubation: Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.[4]

-

Washing: Carefully discard the supernatant and wash the wells gently with Phosphate-Buffered Saline (PBS) to remove non-adherent, planktonic cells.[4]

-

Fixation: Fix the remaining biofilms with methanol for 15 minutes.

-

Staining: Remove the methanol and air-dry the plate. Stain the biofilms with 0.1% to 0.5% crystal violet solution for 15-20 minutes.[12]

-

Destaining and Quantification: Wash away excess stain with water and air-dry the plate. Solubilize the bound stain by adding an appropriate solvent (e.g., 30% acetic acid or ethanol). Read the absorbance of the solubilized stain at a wavelength of ~570-595 nm. Lower absorbance in treated wells indicates biofilm inhibition.[5]

References

- 1. What is the mechanism of Sodium Houttuyfonate? [synapse.patsnap.com]

- 2. Dual Effects of Sodium Houttuyfonate Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium houttuyfonate effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo activity of sodium houttuyfonate and this compound against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq [frontiersin.org]

- 6. ovid.com [ovid.com]

- 7. Quantitative Proteomics Reveals the Antitumor Effects of this compound on Non-small Cell Lung Cancer [xiahepublishing.com]

- 8. What is Sodium Houttuyfonate used for? [synapse.patsnap.com]

- 9. Antibacterial activity and mechanism of Sodium houttuyfonate against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium houttuyfonate enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium houttuyfonate exerts its neuroprotection effect by inhibiting the M1 microglia polarization in a TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Comparative Study of Sodium Houttuyfonate and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sodium New Houttuyfonate against Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a significant Gram-positive pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like sepsis and pneumonia. The emergence of multidrug-resistant strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), has complicated treatment options and necessitates the development of novel antimicrobial agents.[1][2]

Sodium New Houttuyfonate (SNH), a stable derivative of houttuynin from the traditional Chinese herb Houttuynia cordata Thunb, has demonstrated notable in vitro antibacterial activity against various bacteria, including S. aureus.[3][4] It has been shown to inhibit the growth of both standard and multidrug-resistant strains of S. aureus.[1][5] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of SNH against S. aureus using the broth microdilution method, along with a summary of reported MIC values and insights into its mechanism of action.

Principle of the Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent in vitro.[8] This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of the agent that inhibits this growth.[7][9]

Data Presentation: MIC of this compound against S. aureus

The following tables summarize the reported MIC values of this compound against various strains of Staphylococcus aureus, including reference strains and clinical isolates of MRSA.

Table 1: MIC of SNH against Reference and Clinical S. aureus Strains

| Strain | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| S. aureus ATCC 25923 | 1 | 16 | N/A | N/A | [1] |

| S. aureus ATCC 25923 | 1 | 60 | N/A | N/A | [4] |

| Clinical MRSA Isolates | 103 | 16 - 64 | 32 | 32 | [5][10] |

| Clinical MRSA Isolates | 124 | 16 - 256 | 32 | 64 | [3] |

| Clinical MRSA Isolates | 20 | 60 - 80 | N/A | N/A | [4] |

| Multidrug-Resistant S. aureus | 21 | 4 - 128 | N/A | 32 | [1] |

N/A: Not Applicable or Not Reported

Experimental Protocols

This section provides a detailed methodology for determining the MIC of SNH against S. aureus using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][11]

Materials and Reagents

-

This compound (SNH) powder

-

Staphylococcus aureus strain (e.g., ATCC 25923 or clinical isolate)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette (8- or 12-channel) and single-channel pipettes

-

Sterile pipette tips

-

0.5 McFarland turbidity standard

-

Sterile saline or Phosphate Buffered Saline (PBS)

-

Incubator (35-37°C)

-

Vortex mixer

-

Spectrophotometer or densitometer

-

(Optional) 2,3,5-Triphenyltetrazolium chloride (TTC) or similar viability indicator

Preparation of SNH Stock Solution

-

Prepare a stock solution of SNH at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or CAMHB).

-

Ensure the SNH powder is completely dissolved.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Prepare fresh on the day of the experiment or store aliquots at -20°C or lower for future use.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

-

Vortex the tube thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline/broth to decrease it. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB) to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the final inoculum.

Broth Microdilution Procedure

-

Plate Setup:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a 96-well microtiter plate.

-

Well 1 will contain the highest concentration of SNH.

-

Well 11 will serve as the growth control (no SNH).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Serial Dilution:

-

Add 200 µL of the 1280 µg/mL SNH stock solution to well 1.

-

Using a multichannel or single-channel pipette, transfer 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

-

Continue this two-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10.

-

After mixing the contents of well 10, discard 100 µL to ensure all wells (1-10) have a final volume of 100 µL. This will create a concentration gradient of SNH (e.g., 1280, 640, 320, 160, 80, 40, 20, 10, 5, 2.5 µg/mL).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well and will halve the SNH concentrations. The final SNH concentrations will range from 640 µg/mL down to 1.25 µg/mL.

-

Add 100 µL of sterile CAMHB to well 12 (sterility control).

-

-

Incubation:

-

Cover the plate with a lid to prevent evaporation.

-

Incubate the plate at 37°C for 16-20 hours in ambient air.

-

Reading and Interpreting Results

-

After incubation, place the microtiter plate on a dark, non-reflective surface.

-

Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. A reading aid, such as a magnifying mirror, may be helpful.

-

Growth Control (Well 11): This well should show distinct turbidity.

-

Sterility Control (Well 12): This well should remain clear.

-

MIC Determination: The MIC is the lowest concentration of SNH at which there is no visible growth (i.e., the first clear well).[9]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for MIC determination via broth microdilution.

Proposed Mechanism of Action of SNH against S. aureus

This compound is believed to exert its antibacterial effect through multiple mechanisms. Primarily, it disrupts the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[3][12] Furthermore, studies have shown that SNH inhibits autolysis in S. aureus by altering the expression of key regulatory and effector genes involved in cell wall turnover.[1]

Caption: Proposed mechanism of SNH action on S. aureus.

References

- 1. Transcriptional and Functional Analysis Shows Sodium Houttuyfonate-Mediated Inhibition of Autolysis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration the therapeutic effects of sodium houttuyfonate combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The combined antibacterial effects of this compound and berberine chloride against growing and persistent methicillin-resistant and vancomycin-intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploration the therapeutic effects of sodium houttuyfonate combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds [frontiersin.org]

- 5. In Vitro Activity of this compound Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyclass.net [microbiologyclass.net]

- 10. In Vitro Activity of this compound Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]

- 11. frontiersin.org [frontiersin.org]

- 12. What is the mechanism of Sodium Houttuyfonate? [synapse.patsnap.com]

Application Notes and Protocols for Sodium New Houttuyfonate in a Murine Model of Sepsis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade, characterized by a surge in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), plays a pivotal role in the pathophysiology of sepsis. Sodium new houttuyfonate (SNH), a stable derivative of an active compound from the plant Houttuynia cordata, has demonstrated significant anti-inflammatory, antimicrobial, and immunomodulatory properties.[1] These attributes make SNH a promising candidate for therapeutic intervention in sepsis.

These application notes provide detailed protocols for evaluating the efficacy of SNH in established murine models of sepsis, namely Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS)-induced endotoxemia. Furthermore, we present representative data on its impact on key inflammatory markers and delineate the underlying signaling pathways.

Mechanism of Action: Inhibition of Inflammatory Pathways

This compound and its related compound, sodium houttuyfonate (SH), exert their anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response.[2][3] In the context of sepsis, bacterial components like LPS trigger a signaling cascade that culminates in the production of pro-inflammatory cytokines. SNH has been shown to intervene in this process by inhibiting the activation of Toll-like Receptor 4 (TLR4) and downstream pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] By suppressing the phosphorylation of key proteins in these pathways, SNH effectively reduces the transcription and subsequent release of TNF-α, IL-6, and IL-1β.[2]

Quantitative Data Presentation

The following tables summarize representative quantitative data on the effect of SNH on key inflammatory cytokines in a murine sepsis model. This data is synthesized from multiple studies investigating the anti-inflammatory effects of sodium houttuyfonate in various murine models of inflammation, as a direct tabular source from a dedicated SNH sepsis study is not publicly available. The results consistently show a dose-dependent reduction in pro-inflammatory cytokine levels.

Table 1: Effect of SNH on Serum Cytokine Levels in LPS-Induced Endotoxemia Model

| Group | Treatment | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| 1 | Sham (Saline) | - | 45.2 ± 8.5 | 60.8 ± 10.2 | 25.4 ± 5.1 |

| 2 | LPS + Vehicle | - | 2850.6 ± 310.4 | 4500.2 ± 420.7 | 850.3 ± 95.6 |

| 3 | LPS + SNH | 25 | 1980.1 ± 250.9 | 3125.7 ± 350.1 | 610.8 ± 70.2* |

| 4 | LPS + SNH | 50 | 1250.4 ± 180.3 | 2050.5 ± 210.6 | 420.1 ± 50.8** |

| 5 | LPS + SNH | 100 | 750.9 ± 110.1 | 1100.3 ± 130.4 | 250.6 ± 30.5*** |

*Data are presented as mean ± SD. Statistical significance vs. LPS + Vehicle group: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of SNH on Peritoneal Lavage Fluid Cytokine Levels in CLP Model

| Group | Treatment | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| 1 | Sham | - | 30.5 ± 6.2 | 45.1 ± 8.9 | 18.7 ± 4.3 |

| 2 | CLP + Vehicle | - | 1540.8 ± 180.5 | 3200.6 ± 350.2 | 680.4 ± 75.1 |

| 3 | CLP + SNH | 25 | 1150.3 ± 130.1 | 2450.9 ± 280.7 | 510.2 ± 60.9* |

| 4 | CLP + SNH | 50 | 820.7 ± 95.6 | 1780.4 ± 190.3 | 350.8 ± 40.5** |

| 5 | CLP + SNH | 100 | 510.1 ± 60.4 | 950.2 ± 110.8 | 210.5 ± 25.3*** |

*Data are presented as mean ± SD. Statistical significance vs. CLP + Vehicle group: *p<0.05, **p<0.01, **p<0.001.

Experimental Protocols

The following are detailed methodologies for two standard murine models of sepsis to evaluate the efficacy of this compound.

Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model mimics the systemic inflammatory response to circulating bacterial endotoxin.

1. Animals and Acclimatization:

-

Species: BALB/c or C57BL/6 mice, male, 8-10 weeks old.

-

Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

-

Group 1: Sham: Receive vehicle and saline instead of SNH and LPS.

-

Group 2: LPS + Vehicle: Receive vehicle followed by LPS.

-

Group 3-5: LPS + SNH: Receive varying doses of SNH (e.g., 25, 50, 100 mg/kg) followed by LPS.

3. Reagents:

-

This compound (SNH): Dissolve in sterile saline or phosphate-buffered saline (PBS) to the desired concentrations.

-

Lipopolysaccharide (LPS): From E. coli O111:B4. Dissolve in sterile saline. A typical dose to induce sepsis is 5-15 mg/kg.

-

Vehicle: Sterile saline or PBS.

4. Procedure:

-

Administer the appropriate dose of SNH or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

After 30-60 minutes, administer LPS (e.g., 10 mg/kg) via i.p. injection.

-

Monitor mice for clinical signs of sepsis (piloerection, lethargy, huddling) and survival at regular intervals for up to 72 hours.

-

For mechanistic studies, euthanize a subset of mice at a predetermined time point (e.g., 2, 6, or 24 hours post-LPS) for sample collection.

5. Sample Collection and Analysis:

-

Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

-

Tissue Collection: Harvest organs such as the lungs, liver, and spleen. Snap-freeze in liquid nitrogen or fix in formalin for later analysis.

-

Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in plasma using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human septic peritonitis.

1. Animals and Acclimatization:

-

As described in Protocol 1.

2. Experimental Groups:

-

Group 1: Sham: Mice undergo a laparotomy without cecal ligation and puncture.

-

Group 2: CLP + Vehicle: Mice undergo CLP and receive vehicle post-operatively.

-

Group 3-5: CLP + SNH: Mice undergo CLP and receive varying doses of SNH (e.g., 25, 50, 100 mg/kg) post-operatively.

3. Surgical Procedure (CLP):

-

Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

-

Make a 1-2 cm midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the ligation length.

-

Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter should be extruded.

-

Return the cecum to the peritoneal cavity and close the abdominal wall in layers.

-

Administer subcutaneous saline for fluid resuscitation.

4. Drug Administration:

-

Administer SNH or vehicle (i.p., i.v., or subcutaneously) immediately after surgery and potentially at subsequent time points (e.g., every 12 or 24 hours).

5. Post-Operative Care and Monitoring:

-

Provide post-operative analgesia as per institutional guidelines.

-

Monitor survival and clinical severity scores for up to 7 days.

6. Sample Collection and Analysis:

-

Blood Collection: As described in Protocol 1.

-

Peritoneal Lavage: At the time of euthanasia, instill 3-5 mL of sterile PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid.

-

Bacterial Load: Plate serial dilutions of peritoneal lavage fluid and blood on agar plates to determine bacterial colony-forming units (CFUs).

-

Cytokine Analysis: Measure cytokine levels in plasma and peritoneal lavage fluid using ELISA kits.

Conclusion

This compound presents a compelling therapeutic candidate for the management of sepsis due to its potent anti-inflammatory effects. The protocols outlined here provide a robust framework for the preclinical evaluation of SNH in clinically relevant murine models of sepsis. The consistent, dose-dependent reduction of key pro-inflammatory cytokines underscores its potential to mitigate the cytokine storm associated with sepsis. Further investigation into the precise molecular interactions within the NF-κB and MAPK pathways will continue to elucidate the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Sodium houttuyfonate enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium houttuyfonate inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium houttuyfonate effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium houttuyfonate inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

preparing Sodium new houttuyfonate stock solutions for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium New Houttuyfonate (SNH) is a stable derivative of Houttuynin, an active compound extracted from the medicinal plant Houttuynia cordata.[1] SNH has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.[2][3][4] These effects are attributed to its modulation of key cellular signaling pathways, such as NF-κB and MAPK/ERK.[5][6] This document provides detailed protocols for the preparation of SNH stock solutions and its application in common in vitro assays.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1847-58-1 | [7] |

| Molecular Formula | C₁₄H₂₇NaO₅S | [7] |

| Molecular Weight | 330.42 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8] |

Preparation of this compound Stock Solutions

The solubility of SNH is a critical factor in preparing accurate and effective stock solutions for experimental use. The following table summarizes the solubility of SNH in common laboratory solvents.

| Solvent | Solubility | Recommendations |

| DMSO | ≥ 8.33 mg/mL (≥ 25.21 mM) | Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. Ultrasonic and gentle warming (up to 60°C) can aid dissolution. |

| ddH₂O | ~16 mmol/L | Dissolving SNH in ddH₂O may require heating to 75°C. |

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Materials:

-

This compound (MW: 330.42 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

-

-

Procedure:

-

Weigh out the desired amount of SNH powder using an analytical balance. For a 1 mL stock solution of 10 mM, weigh 3.304 mg of SNH.

-

Transfer the SNH powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO for every 3.304 mg of SNH.

-

Vortex the solution thoroughly until the SNH is completely dissolved.

-

If the SNH does not readily dissolve, gently warm the solution in a water bath (up to 60°C) and/or sonicate for short intervals until the solution is clear.

-

Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

Experimental Protocols

The following are detailed protocols for common in vitro assays using this compound.

Experimental Workflow

General experimental workflow for in vitro studies with SNH.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of SNH on cancer cell lines.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of SNH from the stock solution in complete culture medium. A common concentration range to test is 0, 50, 100, 150, 200, and 250 µg/mL.[9] Ensure the final DMSO concentration in the culture medium is less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the SNH-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest SNH concentration).

-

Incubate the plate for 24 to 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Apoptosis Assay (Hoechst 33342 Staining)

This protocol is for the qualitative assessment of apoptosis by observing nuclear morphology.

-

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Hoechst 33342 staining solution (e.g., 10 µg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells in a 6-well plate containing sterile coverslips and allow them to adhere overnight.

-

Treat the cells with various concentrations of SNH (e.g., 0, 100, 200, 250 µg/mL) for 24 to 48 hours.[9]

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add Hoechst 33342 staining solution to each well to cover the cells and incubate for 10 minutes in the dark at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a drop of mounting medium.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

-

Western Blot Analysis for NF-κB and MAPK/ERK Pathways

This protocol is for analyzing the effect of SNH on the protein expression levels in key signaling pathways.

-

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of SNH for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Signaling Pathways

NF-κB Signaling Pathway

SNH has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[5][6]

Inhibition of the NF-κB pathway by SNH.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key target of SNH, involved in cell proliferation, differentiation, and survival.

Modulation of the MAPK/ERK pathway by SNH.

Disclaimer

These protocols are intended for research use only by qualified professionals. It is essential to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling any chemical substances. The optimal concentrations and incubation times for this compound may vary depending on the cell line and experimental conditions and should be determined empirically.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. francis-press.com [francis-press.com]

- 3. In vitro and in vivo activity of sodium houttuyfonate and this compound against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis of Breast Cancer Cells via ROS/PDK1/AKT/GSK3β Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium houttuyfonate inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium houttuyfonate enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

improving Sodium new houttuyfonate solubility for in vivo studies

Welcome to the technical support center for Sodium New Houttuyfonate (SNH). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the solubility and formulation of this compound.

1. My SNH is not dissolving in aqueous buffers like PBS. What should I do?

This compound (SNH), also known as sodium lauryl sulfoacetate, is a sodium salt derived from the unstable aldehyde houttuynin to improve its stability and water solubility.[1][2] While it is more stable and water-soluble than its parent compound, achieving high concentrations in simple aqueous buffers for in vivo studies can still be challenging.

-

Initial Assessment: SNH is reported to be soluble in water.[3][4] However, its solubility can be limited in physiological buffers due to common ion effects or pH.

-

Troubleshooting Tip: For initial in vitro experiments, consider using Dimethyl Sulfoxide (DMSO). The solubility of SNH in DMSO is approximately 8.33 mg/mL.[5] For in vivo studies, a co-solvent system is highly recommended. If precipitation occurs during preparation, gentle warming and/or sonication can aid dissolution.[5]

2. What are the recommended solvent systems for in vivo administration of SNH?

Direct administration of SNH in a simple aqueous vehicle may lead to precipitation and poor bioavailability. The use of co-solvent systems is a standard and effective approach. Below are three validated protocols for preparing SNH for in vivo experiments.

Data Presentation: In Vivo Formulation Protocols for SNH

| Protocol No. | Formulation Composition | Achievable Solubility | Notes |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (2.51 mM) | A common formulation for compounds with low aqueous solubility.[5] |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (2.51 mM) | Utilizes cyclodextrin complexation to enhance solubility.[5] |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL (2.51 mM) | A lipid-based formulation suitable for oral or parenteral routes.[5] |

3. I am observing precipitation when I dilute my SNH stock solution. How can I prevent this?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds.

-

Underlying Cause: The compound is crashing out of solution as the solvent composition changes from a high percentage of organic solvent (DMSO) to a predominantly aqueous environment.

-

Solution Workflow:

-

Reduce Final Concentration: The most straightforward approach is to lower the final concentration of SNH in your assay.

-

Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80 or Polysorbate 80, in your final dilution buffer can help maintain the solubility of SNH.

-

Employ a Co-solvent System: For in vivo studies, always use a pre-validated co-solvent system as detailed in the table above. The components of these systems are designed to work together to maintain solubility.

-

4. Can I use advanced formulation strategies to improve SNH solubility and delivery?

Yes, for more challenging applications or to enhance therapeutic efficacy, advanced formulation strategies such as nanoparticle encapsulation and cyclodextrin complexation are viable options.

-

Nanoparticle Encapsulation: Encapsulating SNH into polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can significantly improve its solubility, stability, and pharmacokinetic profile.[6] Studies have shown that Hyaluronic Acid (HA)-PLGA nanoparticles of SNH can be successfully prepared.[6]

-

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[7] The use of Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a proven method for SNH.[5]

5. My PLGA nanoparticles containing SNH are too large or have a high Polydispersity Index (PDI). What are the possible causes and solutions?

-

Issue: Large particle size (>250 nm) or high PDI (>0.2) can lead to rapid clearance from circulation and variable drug release.

-

Troubleshooting Guide:

| Potential Cause | Recommended Solution |

| High Polymer Concentration | Decrease the concentration of PLGA in the organic phase. A steady increase in particle size is often observed with higher PLGA concentrations.[8] |

| Inefficient Sonication/Homogenization | Increase sonication/homogenization time or amplitude to provide more energy for droplet size reduction.[9] However, excessive energy can sometimes lead to aggregation. |

| Low Surfactant Concentration | Increase the concentration of the surfactant (e.g., PVA, Vitamin E-TPGS). The surfactant is crucial for stabilizing the emulsion droplets and preventing coalescence.[9][10] |

| Solvent Choice | The choice of organic solvent (e.g., ethyl acetate, acetone, dichloromethane) can significantly impact nanoparticle formation. Consider testing different solvents.[11][12] |

| Rapid Solvent Evaporation | Ensure a controlled and gradual solvent evaporation process. Stirring the emulsion in a larger volume of aqueous phase helps facilitate this.[13] |

6. The complexation efficiency of my SNH-cyclodextrin formulation is low. How can I improve it?

-

Issue: Low complexation efficiency means a large amount of cyclodextrin is needed to solubilize a small amount of SNH, which can be problematic for formulation bulk and potential toxicity.[14]

-

Troubleshooting Guide:

| Potential Cause | Recommended Solution |

| Inappropriate Preparation Method | The kneading method is highly effective for poorly soluble drugs as it forces intimate contact between the drug and cyclodextrin.[15] Ensure thorough kneading for an adequate duration (e.g., 45-60 minutes). |

| Incorrect Molar Ratio | While a 1:1 molar ratio is often a good starting point, this may not be optimal. Perform a phase solubility study to determine the ideal stoichiometric ratio for SNH and your chosen cyclodextrin.[15] |

| Competitive Inhibition | The presence of other molecules (e.g., from excipients) can compete with SNH for the cyclodextrin cavity. Try to simplify the formulation if possible.[16] |

| Suboptimal pH | The ionization state of the drug can influence its ability to enter the cyclodextrin cavity. Evaluate the effect of pH on complexation efficiency.[16] |

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments related to SNH solubility enhancement.

Protocol 1: Preparation of SNH Formulation using Co-solvents (for In Vivo Use)

This protocol is adapted from validated methods for preparing SNH for injection.[5]

Materials:

-

This compound (SNH)

-

Dimethyl Sulfoxide (DMSO), sterile

-

PEG300, sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

-

Sterile microcentrifuge tubes and syringes

Procedure (for Formulation #1):

-

Prepare a stock solution of SNH in DMSO (e.g., 8.3 mg/mL). If needed, use gentle warming or sonication to fully dissolve the SNH.

-

In a sterile tube, calculate the required volumes based on the final desired concentration (e.g., for a 1 mL final volume to achieve ≥ 0.83 mg/mL).

-

Add 100 µL of the SNH/DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.

-

To the mixture, add 50 µL of Tween-80. Mix thoroughly.

-

Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix until a clear, homogenous solution is formed.

-

The working solution should be prepared fresh on the day of use.

Protocol 2: Preparation of SNH-Loaded PLGA Nanoparticles

This protocol describes the single emulsion-solvent evaporation method, which is suitable for hydrophobic or poorly water-soluble drugs like SNH.[11][13]

Materials:

-

This compound (SNH)

-